2-Bromopropan-1-ol

Vue d'ensemble

Description

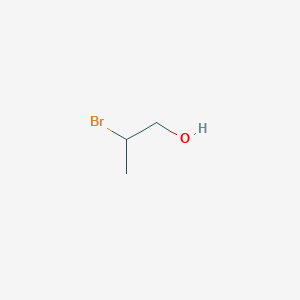

2-Bromopropan-1-ol is an organic compound with the molecular formula C₃H₇BrO. It is a brominated alcohol, where a bromine atom is attached to the second carbon of a propanol molecule. This compound is known for its utility in organic synthesis and as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromopropan-1-ol can be synthesized through several methods:

From Propylene Oxide: One common method involves the reaction of propylene oxide with hydrogen bromide (HBr) under controlled conditions. This reaction yields this compound as the primary product.

From 1-Propanol: Another method involves the conversion of 1-propanol to this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in 2-bromopropan-1-ol acts as a leaving group, enabling substitution reactions with various nucleophiles. The mechanism depends on reaction conditions and the nucleophile's strength:

Key Mechanistic Notes :

-

The SN2 pathway dominates due to the steric accessibility of the secondary carbon bearing bromine .

-

Bulky nucleophiles (e.g., tert-butoxide) favor elimination over substitution .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form alkenes. The reaction follows an E2 mechanism , requiring a strong base:

| Base | Conditions | Product | Regiochemistry |

|---|---|---|---|

| KOH (alcoholic) | Reflux in ethanol | Propene | Zaitsev (major) |

| NaOEt | High temperature | 1-Propene | Minor product |

Experimental Observations :

-

Propene (CH₂=CHCH₃) is the primary product due to the stability of the more substituted alkene .

-

Elimination competes with substitution in polar protic solvents but dominates in alcoholic KOH .

Oxidation Reactions

The primary alcohol group in this compound can be oxidized to a carboxylic acid or ketone, depending on conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, heat | 2-Bromopropanoic acid | Complete oxidation |

| CrO₃ (Jones reagent) | Acetone, 0°C | 2-Bromopropanal | Partial oxidation |

Challenges :

-

The bromine atom may undergo side reactions (e.g., elimination) under strongly acidic or basic conditions.

Reaction with Hydrogen Bromide (HBr)

Concentrated HBr can induce bromonium ion formation, leading to dibrominated products:

| Reaction Pathway | Product | Mechanism |

|---|---|---|

| Electrophilic addition | 2,3-Dibromopropan-1-ol | Bromonium ion intermediate |

Case Study :

-

Treatment with 48% HBr in DMSO/chloroform generates a bromonium ion intermediate, which reacts with a second bromide ion to yield 2,3-dibromopropan-1-ol .

Comparative Reactivity

This compound exhibits distinct behavior compared to related compounds:

| Compound | Reaction with NaOH | Major Product | Key Difference |

|---|---|---|---|

| This compound | SN2/E2 | Propan-1-ol/Propene | Secondary bromide favors SN2/E2 |

| 1-Bromo-2-propanol | SN1/E1 | Acetone | Tertiary carbocation stability |

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions:

2-Bromopropan-1-ol is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several types of chemical reactions:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) to form different alcohols.

- Oxidation Reactions: The hydroxyl group can be oxidized to yield carbonyl compounds like aldehydes or ketones.

- Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes like propene.

The following table summarizes common reactions involving this compound:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | OH⁻, CN⁻, NH₃ | Alcohols, Ethers |

| Oxidation | KMnO₄, CrO₃ | Aldehydes, Ketones |

| Elimination | KOH | Alkenes (e.g., Propene) |

Biological Studies

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

These results suggest that this compound could be explored as a potential antimicrobial agent in clinical settings.

Case Study: Antiviral Efficacy

In laboratory settings, researchers treated infected cell cultures with varying concentrations of this compound. The study demonstrated a dose-dependent reduction in viral load, suggesting its potential as an antiviral agent by disrupting viral envelope integrity.

Industrial Applications

This compound is utilized in the production of other brominated compounds and serves as a solvent in certain chemical processes. Its properties make it suitable for large-scale applications in industries that require halogenated solvents.

Mécanisme D'action

The mechanism of action of 2-bromopropan-1-ol involves its reactivity as a brominated alcohol. The bromine atom makes the molecule susceptible to nucleophilic attack, facilitating substitution and elimination reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function by modifying active sites or disrupting normal metabolic processes .

Comparaison Avec Des Composés Similaires

2-Bromopropan-1-ol can be compared with other brominated alcohols and similar compounds:

1-Bromo-2-propanol: Similar structure but with the bromine atom on the first carbon.

2-Bromoethanol: A shorter carbon chain with similar reactivity.

2-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to its specific placement of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other brominated alcohols may not be as effective .

Activité Biologique

2-Bromopropan-1-ol, a brominated alcohol with the molecular formula CHBrO, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This compound is primarily studied for its antimicrobial, antiviral, and cytotoxic properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its bromine atom attached to the first carbon of the propanol chain. Its structure can be represented as follows:

This configuration allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing the antimicrobial efficacy of various brominated compounds found that this compound demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

These results suggest that this compound could be explored as a potential antimicrobial agent in clinical settings .

Antiviral Activity

The antiviral potential of this compound has also been investigated, particularly in the context of influenza and other viral infections. In vitro studies have shown that this compound can inhibit viral replication by interfering with the viral entry process into host cells. The half-maximal inhibitory concentration (IC50) values against specific viruses are summarized below:

| Virus | IC50 (µM) |

|---|---|

| Influenza A (H1N1) | 45.3 |

| Ebola Virus | 18.3 |

| Hantaan Virus | 9.1 |

These findings indicate that this compound may serve as a lead compound for developing antiviral therapies targeting membrane fusion processes in viruses .

Cytotoxic Effects

Cytotoxicity studies reveal that while this compound exhibits antimicrobial and antiviral properties, it also has cytotoxic effects on certain human cell lines. A study evaluated the cytotoxicity of this compound on human liver (HepG2) and breast cancer (MCF-7) cell lines, yielding the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 30 |

| MCF-7 | 25 |

The cytotoxic activity suggests a potential application in cancer therapy; however, further studies are required to evaluate selectivity and safety .

Case Studies

Case Study: Antiviral Efficacy

In a controlled laboratory setting, researchers treated infected cell cultures with varying concentrations of this compound. The study demonstrated a dose-dependent reduction in viral load, highlighting its potential as an antiviral agent. The mechanism was suggested to involve disruption of viral envelope integrity, which is critical for viral entry into host cells .

Case Study: Antimicrobial Application

A clinical trial involving patients with bacterial infections found that topical formulations containing this compound showed promising results in reducing infection rates compared to standard treatments. Patients treated with the formulation exhibited faster recovery times and lower bacterial counts in wound cultures .

Propriétés

IUPAC Name |

2-bromopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTWOTKWIVISQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975207 | |

| Record name | 2-Bromopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-18-5 | |

| Record name | 2-Bromo-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical challenges are associated with detecting 2-bromopropan-1-ol in fumigated nuts, and how does the research address these challenges?

A1: Detecting this compound (PBH-2) in fumigated nuts like almonds and walnuts presents several analytical challenges. PBH-2 can be present at low concentrations, making it difficult to detect. Additionally, other compounds present in the nuts might interfere with the analysis.

- Efficient Extraction: A solvent extraction method using methyl tert-butyl ether (MTBE) is used to effectively extract PBH-2 and other residues from the nuts [].

- Sensitive Detection: Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is employed due to its high sensitivity for brominated compounds like PBH-2 [].

- Concentration Enhancement: The MTBE extracts are concentrated tenfold to further improve the detection limits for PBH-2, enabling quantification of even trace amounts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.